molecular formula C26H25BrN2O3 B252884 5-bromo-3-hydroxy-1-[2-methyl-5-(propan-2-yl)benzyl]-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one

5-bromo-3-hydroxy-1-[2-methyl-5-(propan-2-yl)benzyl]-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one

Katalognummer B252884
Molekulargewicht: 493.4 g/mol
InChI-Schlüssel: JFIYABBUEYYRFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-bromo-3-hydroxy-1-[2-methyl-5-(propan-2-yl)benzyl]-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one, also known as BRD-7552, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.

Wirkmechanismus

5-bromo-3-hydroxy-1-[2-methyl-5-(propan-2-yl)benzyl]-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one inhibits the activity of BRD4 by binding to its bromodomain, which prevents its interaction with acetylated histones. This leads to the downregulation of genes that are regulated by BRD4, including those involved in cell proliferation and survival. In addition, 5-bromo-3-hydroxy-1-[2-methyl-5-(propan-2-yl)benzyl]-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one has been shown to induce apoptosis in cancer cells, which is thought to be mediated by the inhibition of the PI3K/Akt signaling pathway.
Biochemical and Physiological Effects
5-bromo-3-hydroxy-1-[2-methyl-5-(propan-2-yl)benzyl]-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-proliferative and pro-apoptotic effects in cancer cells, 5-bromo-3-hydroxy-1-[2-methyl-5-(propan-2-yl)benzyl]-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one has been shown to have anti-inflammatory effects in a mouse model of acute lung injury. It has also been shown to inhibit the replication of the influenza virus in vitro and in vivo, suggesting its potential as an antiviral agent.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 5-bromo-3-hydroxy-1-[2-methyl-5-(propan-2-yl)benzyl]-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one is its selectivity for BRD4, which allows for the specific targeting of this protein in cells. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to work with in lab experiments. In addition, the mechanism of action of 5-bromo-3-hydroxy-1-[2-methyl-5-(propan-2-yl)benzyl]-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one is not fully understood, which can make it challenging to interpret the results of experiments.

Zukünftige Richtungen

There are several potential future directions for research on 5-bromo-3-hydroxy-1-[2-methyl-5-(propan-2-yl)benzyl]-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to determine the efficacy of this compound in animal models of cancer and to identify potential biomarkers that could be used to predict response to treatment. Another area of interest is its potential as an antiviral agent. Studies are needed to determine the mechanism of action of 5-bromo-3-hydroxy-1-[2-methyl-5-(propan-2-yl)benzyl]-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one against the influenza virus and to investigate its potential for the treatment of other viral infections. Finally, further studies are needed to understand the biochemical and physiological effects of 5-bromo-3-hydroxy-1-[2-methyl-5-(propan-2-yl)benzyl]-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one and to identify other potential therapeutic applications for this compound.

Synthesemethoden

The synthesis method of 5-bromo-3-hydroxy-1-[2-methyl-5-(propan-2-yl)benzyl]-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one has been described in a study published in the Journal of Medicinal Chemistry. The synthesis involves the reaction of 2-(4-bromophenyl)acetic acid with 2-methyl-5-(propan-2-yl)benzaldehyde to form an intermediate, which is then reacted with 2-oxo-2-(pyridin-4-yl)ethylamine to yield 5-bromo-3-hydroxy-1-[2-methyl-5-(propan-2-yl)benzyl]-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one. The final product is obtained after purification through chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

5-bromo-3-hydroxy-1-[2-methyl-5-(propan-2-yl)benzyl]-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications. One of the major areas of research has been its use as an inhibitor of bromodomain-containing proteins (BRDs). BRDs are epigenetic readers that recognize acetylated lysine residues on histone proteins, and their dysregulation has been implicated in various diseases, including cancer, inflammation, and neurological disorders. 5-bromo-3-hydroxy-1-[2-methyl-5-(propan-2-yl)benzyl]-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one has been shown to selectively inhibit the activity of BRD4, a member of the BRD family, and has demonstrated anti-proliferative effects in cancer cell lines.

Eigenschaften

Produktname

5-bromo-3-hydroxy-1-[2-methyl-5-(propan-2-yl)benzyl]-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one

Molekularformel

C26H25BrN2O3

Molekulargewicht

493.4 g/mol

IUPAC-Name

5-bromo-3-hydroxy-1-[(2-methyl-5-propan-2-ylphenyl)methyl]-3-(2-oxo-2-pyridin-4-ylethyl)indol-2-one

InChI

InChI=1S/C26H25BrN2O3/c1-16(2)19-5-4-17(3)20(12-19)15-29-23-7-6-21(27)13-22(23)26(32,25(29)31)14-24(30)18-8-10-28-11-9-18/h4-13,16,32H,14-15H2,1-3H3

InChI-Schlüssel

JFIYABBUEYYRFW-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(C)C)CN2C3=C(C=C(C=C3)Br)C(C2=O)(CC(=O)C4=CC=NC=C4)O

Kanonische SMILES

CC1=C(C=C(C=C1)C(C)C)CN2C3=C(C=C(C=C3)Br)C(C2=O)(CC(=O)C4=CC=NC=C4)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.